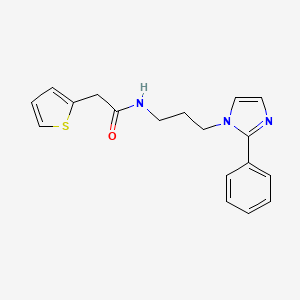

N-(3-(2-phenyl-1H-imidazol-1-yl)propyl)-2-(thiophen-2-yl)acetamide

Description

Properties

IUPAC Name |

N-[3-(2-phenylimidazol-1-yl)propyl]-2-thiophen-2-ylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N3OS/c22-17(14-16-8-4-13-23-16)19-9-5-11-21-12-10-20-18(21)15-6-2-1-3-7-15/h1-4,6-8,10,12-13H,5,9,11,14H2,(H,19,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKYRMWZWGCNSME-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC=CN2CCCNC(=O)CC3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(2-phenyl-1H-imidazol-1-yl)propyl)-2-(thiophen-2-yl)acetamide typically involves multi-step organic reactions. One possible route could involve:

Formation of the Imidazole Ring: Starting from a phenyl-substituted precursor, the imidazole ring can be formed through a cyclization reaction.

Alkylation: The imidazole ring can then be alkylated using a suitable alkyl halide to introduce the propyl chain.

Acylation: The thiophene moiety can be introduced via an acylation reaction, where the thiophene is reacted with an acyl chloride or anhydride to form the final acetamide structure.

Industrial Production Methods

Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

N-(3-(2-phenyl-1H-imidazol-1-yl)propyl)-2-(thiophen-2-yl)acetamide can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The imidazole ring can be reduced under specific conditions to form imidazolines.

Substitution: Both the imidazole and thiophene rings can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)

Reducing Agents: Sodium borohydride, lithium aluminum hydride

Substitution Reagents: Halogens, alkyl halides, nucleophiles like amines or thiols

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring may yield thiophene sulfoxide or sulfone derivatives.

Scientific Research Applications

Chemistry: As a building block for more complex molecules.

Biology: Potential use as a ligand in biochemical assays.

Medicine: Possible therapeutic applications due to its structural similarity to bioactive compounds.

Industry: Use in the synthesis of materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-(3-(2-phenyl-1H-imidazol-1-yl)propyl)-2-(thiophen-2-yl)acetamide would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

Structural Comparison with Analogous Acetamide Derivatives

The compound’s structural uniqueness lies in its imidazole-thiophene-acetamide framework. Key comparisons with similar compounds are summarized in Table 1 .

Table 1. Structural and Functional Comparison of Selected Acetamide Derivatives

- Imidazole vs. Triazole/Thiazole/Indazole: The imidazole in the target compound has two nitrogen atoms, enabling distinct hydrogen-bonding interactions compared to triazole (three nitrogens, ) or thiazole (sulfur and nitrogen, ).

- Substituent Effects : The thiophene group in the target is less electronegative than the 3-fluorophenyl in DDU86439 or the dichlorophenyl in , which may influence electronic properties and bioavailability .

Physicochemical Properties and Crystallographic Data

- Hydrogen Bonding : ’s compound forms inversion dimers via N–H⋯N bonds, a feature likely shared by the target due to its acetamide NH group. This could influence solubility and crystallinity .

Environmental and Regulatory Considerations

Unlike the perfluoroalkyl-containing acetamides in , the target lacks fluorine, which may reduce environmental persistence and bioaccumulation risks .

Biological Activity

N-(3-(2-phenyl-1H-imidazol-1-yl)propyl)-2-(thiophen-2-yl)acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides an in-depth exploration of its biological properties, mechanisms of action, and therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

The compound is characterized by the following molecular formula:

| Property | Details |

|---|---|

| Molecular Formula | C17H17N3OS |

| Molecular Weight | 311.4 g/mol |

| Structural Features | Imidazole and thiophene moieties |

The presence of the imidazole ring contributes significantly to its pharmacological properties, enabling interactions with various biological targets.

This compound acts primarily as a covalent inhibitor . It targets the C522 residue of the p97 protein, which plays a crucial role in the ubiquitin-proteasome system (UPS). By inhibiting p97, this compound disrupts the degradation of misfolded proteins, leading to their accumulation within cells. This mechanism is particularly relevant for diseases characterized by protein aggregation, such as neurodegenerative disorders .

Biological Activities

The compound exhibits a range of biological activities:

- Anticancer Activity : Preliminary studies indicate that derivatives containing imidazole and thiophene structures can show cytotoxic effects against various cancer cell lines. For instance, compounds similar in structure have demonstrated significant apoptosis induction in hypopharyngeal tumor cells, surpassing standard chemotherapeutic agents like bleomycin .

- Antifungal Activity : Imidazole derivatives are well-known for their antifungal properties. Research has shown that compounds with similar structural motifs exhibit activity against Candida species, suggesting potential applications in treating fungal infections .

- Enzyme Inhibition : The compound's ability to inhibit specific enzymes involved in critical cellular processes positions it as a candidate for therapeutic interventions in metabolic disorders and cancers .

Case Study 1: Anticancer Efficacy

A study evaluated the efficacy of this compound against various cancer cell lines. The results indicated that the compound exhibited IC50 values significantly lower than those of conventional chemotherapeutics, highlighting its potential as an effective anticancer agent.

Case Study 2: Antifungal Activity Assessment

In vitro assays demonstrated that the compound showed promising antifungal activity against Candida albicans with minimum inhibitory concentrations (MICs) comparable to established antifungal treatments. This suggests its potential utility in clinical settings for managing fungal infections .

Q & A

Q. What are the recommended synthetic routes for N-(3-(2-phenyl-1H-imidazol-1-yl)propyl)-2-(thiophen-2-yl)acetamide, and how can purity be optimized?

Synthesis typically involves multi-step reactions, including:

- Imidazole ring formation : Cyclization of precursors like 2-phenylimidazole derivatives with propylamine intermediates under acidic/basic conditions .

- Acetamide coupling : Thiophene-2-ylacetic acid activation via carbodiimides (e.g., EDC/HCl) for amide bond formation with the imidazole-propylamine intermediate .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (ethanol/water) to achieve >95% purity .

Key optimization parameters : - Temperature control (<60°C for amide coupling to prevent racemization).

- Solvent choice (polar aprotic solvents like DMF for imidazole stability) .

Q. Which spectroscopic methods are critical for characterizing this compound?

- NMR spectroscopy :

- IR spectroscopy : Amide C=O stretch (~1670 cm⁻¹) and imidazole C-N vibrations (~1590 cm⁻¹) .

- Mass spectrometry : High-resolution MS (HRMS) to validate molecular ion peaks (e.g., [M+H]⁺) .

Advanced Research Questions

Q. How do substituent variations on the imidazole or thiophene moieties impact biological activity?

Structural analogs suggest:

- Imidazole modifications : Electron-withdrawing groups (e.g., Cl, NO₂) at the phenyl ring enhance receptor binding affinity (e.g., IC50 reduction from 10 µg/mL to 1.61 µg/mL in similar compounds) .

- Thiophene substitution : 2-Thiophenyl groups improve metabolic stability compared to 3-substituted analogs due to steric shielding of the sulfur atom .

Methodological note : Use comparative docking studies (e.g., AutoDock Vina) to correlate substituent effects with target interactions .

Q. How can conflicting solubility or stability data be resolved for this compound?

Discrepancies often arise from:

- Polymorphism : Recrystallization in different solvents (e.g., acetonitrile vs. methanol) may yield distinct crystalline forms with varying solubility .

- pH-dependent degradation : Perform accelerated stability testing (40°C/75% RH) across pH 1–9 to identify optimal storage conditions .

Analytical validation : Pair HPLC-UV (purity) with dynamic light scattering (DLS) for aggregation assessment .

Q. What strategies mitigate side reactions during imidazole-propyl linker synthesis?

Common issues include:

- Oligomerization : Use low reagent concentrations (<0.1 M) and inert atmospheres (N₂/Ar) to suppress radical intermediates .

- Byproduct formation : Add scavengers (e.g., molecular sieves for water-sensitive steps) .

Catalyst optimization : Copper(I) iodide (CuI) in click chemistry reduces azide-alkyne cycloaddition byproducts vs. traditional Cu(OAc)₂ .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.